molecular formula C6H6ClNO3 B13005960 Ethyl 4-chlorooxazole-5-carboxylate

Ethyl 4-chlorooxazole-5-carboxylate

Cat. No.: B13005960
M. Wt: 175.57 g/mol
InChI Key: TZDKVMSXWZQLBF-UHFFFAOYSA-N
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Description

Ethyl 4-chlorooxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 4 and an ethyl carboxylate group at position 3. Oxazole derivatives are widely studied due to their versatility in pharmaceutical and agrochemical applications, including roles as intermediates in drug synthesis and bioactive agents. The chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions or nucleophilic substitutions, while the carboxylate group provides a handle for further functionalization.

Single-crystal X-ray diffraction is commonly employed for structural validation of such derivatives.

Properties

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

ethyl 4-chloro-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3

InChI Key

TZDKVMSXWZQLBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CO1)Cl

Origin of Product

United States

Scientific Research Applications

Ethyl 4-chlorooxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
Ethyl 4-chlorooxazole-5-carboxylate Cl at C4, COOEt at C5 C₆H₆ClNO₃ Not explicitly listed Core oxazole; high electrophilicity
Ethyl 5-methylisoxazole-4-carboxylate CH₃ at C5, COOEt at C4 C₇H₉NO₃ 51135-73-0 Isoxazole core; used in photochromic materials
Ethyl 5-ethyloxazole-4-carboxylate C₂H₅ at C5, COOEt at C4 C₈H₁₁NO₃ 32968-45-9 Larger alkyl group; altered solubility
Ethyl 2-chloro-4-methylthiazole-5-carboxylate Cl at C2, CH₃ at C4, COOEt at C5 C₇H₈ClNO₂S 7238-62-2 Thiazole core; higher bioactivity
Methyl 5-chlorothiazole-4-carboxylate Cl at C5, COOMe at C4 C₅H₅ClNO₂S 1784463-68-8 Thiazole; methyl ester for lipophilicity

Key Structural Differences :

  • Heterocyclic Core : Oxazole (O and N at positions 1,3) vs. isoxazole (O and N at adjacent positions) vs. thiazole (S and N). Thiazoles often exhibit enhanced metabolic stability in pharmaceuticals compared to oxazoles.
  • Substituent Effects : Chlorine at C4 (oxazole) vs. C5 (thiazole) alters electronic properties and reaction pathways. For example, C4-Cl in oxazole may direct electrophilic attacks to C2.

Reactivity Trends :

  • Chlorinated oxazoles undergo Suzuki-Miyaura couplings more readily than thiazoles due to better leaving-group ability.
  • Thiazole derivatives (e.g., ethyl 5-aminothiazole-4-carboxylate) are prone to nucleophilic substitution at C2 or C5, enabling peptide coupling or amidation.

Key Findings :

  • Oxazoles are preferred in agrochemicals due to lower toxicity profiles compared to thiazoles.
  • Thiazole derivatives (e.g., ethyl 5-aminothiazole-4-carboxylate) show potent antibacterial activity against Gram-positive pathogens.

Biological Activity

Ethyl 4-chlorooxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C6H6ClNO3
  • Molecular Weight : 175.57 g/mol
  • IUPAC Name : Ethyl 4-chloro-1,3-oxazole-5-carboxylate
  • CAS Number : 460081-18-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent action mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's effectiveness is attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic functions, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The compound appears to activate caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. This suggests potential use in combination therapies to enhance the efficacy of existing anticancer drugs .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Oxazole Ring : The initial step includes the reaction of ethyl chloroacetate with an appropriate nitrogen source under acidic conditions.
  • Chlorination : Chlorination is performed using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the 4-position.
  • Purification : The product is purified through recrystallization or chromatography.

This synthetic route allows for the generation of derivatives with varied biological activities by modifying substituents on the oxazole ring .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Mechanism Elucidation

A recent publication explored the anticancer mechanisms of this compound in detail. It was found that the compound not only induced apoptosis but also inhibited angiogenesis in tumor models, indicating its dual role as both a cytotoxic agent and an anti-angiogenic compound .

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